molecular formula C4H5ClO2 B041492 Allyl chloroformate CAS No. 2937-50-0

Allyl chloroformate

Cat. No.: B041492
CAS No.: 2937-50-0
M. Wt: 120.53 g/mol
InChI Key: CAEWJEXPFKNBQL-UHFFFAOYSA-N
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Description

Allyl chloroformate is an organic compound with the molecular formula C4H5ClO2. It is a colorless liquid with a pungent odor and is used in various chemical synthesis processes. This compound is known for its reactivity and is commonly used in the preparation of other chemical compounds, particularly in the synthesis of allyl carbamates and allyl carbonates .

Mechanism of Action

Target of Action

Allyl chloroformate is a versatile organic compound that primarily targets the formation of allyl carbamates and allyl carbonates . It also plays a crucial role in the preparation of α-allyl carbonyls and α, β-unsaturated carbonyls .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, it can be used to synthesize histones and their analogs . It also contributes to the formation of the Alloc-TL monomer (N-(allyloxy)carbonylhomocysteine thiolactone) from cyclic thioester (d,l-homocysteine thiolactonehydrochloride) .

Biochemical Pathways

It is known to be used inpeptide synthesis , indicating its involvement in protein-related biochemical pathways.

Pharmacokinetics

It’s important to note that the compound has avapor pressure of 3.67 psi at 20 °C , which may influence its absorption and distribution.

Result of Action

The primary result of this compound’s action is the synthesis of various organic compounds, including allyl carbamates , allyl carbonates , α-allyl carbonyls , and α, β-unsaturated carbonyls . These compounds have numerous applications in the field of organic chemistry.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be kept away from open flames, hot surfaces, and sources of ignition due to its flammability . Additionally, it should be handled with precautionary measures against static discharge . Contact with water liberates toxic gas , indicating that its stability and efficacy can be affected by the presence of water.

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl chloroformate can be synthesized through the reaction of allyl alcohol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

Allyl alcohol+PhosgeneAllyl chloroformate+Hydrogen chloride\text{Allyl alcohol} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} Allyl alcohol+Phosgene→Allyl chloroformate+Hydrogen chloride

This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced .

Industrial Production Methods

In industrial settings, the production of this compound involves similar methods but on a larger scale. The process requires careful handling of phosgene due to its toxic nature. Industrial production also emphasizes the importance of maintaining anhydrous conditions to prevent hydrolysis of the product .

Chemical Reactions Analysis

Types of Reactions

Allyl chloroformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Methyl chloroformate
  • Ethyl chloroformate
  • Benzyl chloroformate
  • Phenyl chloroformate

Uniqueness

Allyl chloroformate is unique due to its allyl group, which imparts specific reactivity and properties. Compared to other chloroformates, this compound is particularly useful in the synthesis of compounds with allyl groups, which are important in various chemical and biological applications .

Properties

IUPAC Name

prop-2-enyl carbonochloridate
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InChI

InChI=1S/C4H5ClO2/c1-2-3-7-4(5)6/h2H,1,3H2
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InChI Key

CAEWJEXPFKNBQL-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC(=O)Cl
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Molecular Formula

C4H5ClO2
Record name ALLYL CHLOROCARBONATE
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DSSTOX Substance ID

DTXSID2051972
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Molecular Weight

120.53 g/mol
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Physical Description

Allyl chlorocarbonate appears as a colorless liquid with a pungent odor. Flash point 88 °F. Corrosive to metals and tissue. Very toxic by inhalation, ingestion and/or skin contact. Vapors are heavier than air., Colorless liquid with pungent odor; [HSDB]
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Boiling Point

235 °F at 760 mmHg (USCG, 1999), 109.5 °C
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Flash Point

88 °F (USCG, 1999), 31 °C, 88 °F (31 °C) (Closed Cup), Flash point: 27.8 °C (Tag open cup), 31.1 °C (Tag closed cup)
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Solubility

Insoluble in water
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Density

1.139 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.136 g/cu cm
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Vapor Density

4.2 (Air = 1)
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Vapor Pressure

20.0 [mmHg], 20 mm Hg at 25 °C
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Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/
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Color/Form

Hygroscopic liquid, Colorless liquid

CAS No.

2937-50-0
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Melting Point

-112 °F (USCG, 1999), Freezing point: -112 °F = -80 °C = 193 K
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Synthesis routes and methods

Procedure details

In Scheme 2, 2-bromobenzenesulfonyl chloride (25) and 2-phenyl allyl amine (33) are reacted in the presence of pyridine to generate intermediate (34) which, upon treatment with TBTH and AIBN in toluene gives the radical derived adduct (35) which, when reacted with (2S,3S)-1,2-epoxy-3-(boc-amino)-4-phenylbutane (29) in the presence of Cs2CO3 gives compound (36), as mixture of two diastereomers. The mixture of two diastereomers is treated with TFA:DCM (1:1) to produce compound (37) as a mixture of diastereomers. Treatment of (37) with substituted chloroformates for example ethyl chloroformate in the presence of di-isopropyl-N-ethylamine yielded a mixture of diastereomers which could be separated into pure diastereomers (10) and (11) using preparative TLC. Similarly, compound (37) on treatment with allyl chloroformate in the presence of di-isopropyl-N-ethylamine yielded a mixture of diastereomers which could be separated by preparative TLC into pure diastereomers (8) and (9).
[Compound]
Name
( 37 )
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[Compound]
Name
substituted chloroformates
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of allyl chloroformate?

A1: this compound has the molecular formula C4H5ClO2 and a molecular weight of 120.53 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using techniques such as FTIR, 1H-NMR, and 13C-NMR. For instance, 1H-NMR analysis reveals characteristic peaks at δ 8.14 (s, 1H), 7.42 (t, J = 1.3 Hz, 1H), 7.05 (s, 1H), 6.00 (ddt, J = 16.4, 10.4, 6.0 Hz, 1H), 5.40 (m, 2H), 4.87 (dt, J = 6.0, 1.1 Hz, 2H) in CDCl3. []

Q3: How does this compound react with alcohols?

A3: this compound reacts readily with alcohols in the presence of a base to form the corresponding allyl carbonate esters. This reaction is often used to protect hydroxyl groups in organic synthesis. []

Q4: Can this compound be used to protect amines?

A4: Yes, this compound can also react with amines to form allyl carbamates. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated. []

Q5: What are the typical conditions for removing the allyloxycarbonyl (Alloc) protecting group?

A5: The Alloc group can be removed under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a nucleophile like morpholine or dimedone. [, , ]

Q6: How is this compound used in polymer synthesis?

A6: this compound is a valuable monomer for synthesizing various polymers. For example, it has been used to prepare poly(1,1-bis(ethoxycarbonyl)-2-vinyl cyclopropane-graft-dimethyl siloxane) copolymers using a macromonomer approach. []

Q7: Can polymers derived from this compound be used in dental applications?

A7: Research suggests that bis(2-(((allyloxy)carbonyl)oxy)ethyl) terephthalate (BACET), a monomer derived from this compound, shows promise as a potential substitute for Bis-GMA in heat-curing dental resin composites. This is due to BACET's high solubility in TEGDMA comonomer and its ability to yield resin formulations with comparable properties to Bis-GMA/TEGDMA mixtures. []

Q8: What are the advantages of using this compound-derived monomers in solid-state nuclear track detection (SSNTD)?

A8: Studies show that homo- and co-polymers of N-allyloxycarbonyl diethanolamine-bis(allylcarbonate), a novel monomer synthesized from diethanolamine and this compound, exhibit higher sensitivity towards alpha particles compared to the commercially available CR-39™ track detector. []

Q9: How can impurities like diethylene glycol bis(chloroformate) be detected in diethylene glycol bis(allyl carbonate) monomer?

A9: Gas chromatography (GC) can be employed to determine the presence of impurities like diethylene glycol bis(chloroformate) in diethylene glycol bis(allyl carbonate) monomer. []

Q10: How does the internal carbamate group in a C8 HPLC stationary phase modified with this compound affect its chromatographic properties?

A10: The introduction of an internal carbamate group through modification with this compound significantly reduces the retention of polar and basic compounds on the C8 HPLC stationary phase. This effect is attributed to the embedded carbamate group weakening the interaction between unbonded silanols and the analytes. []

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